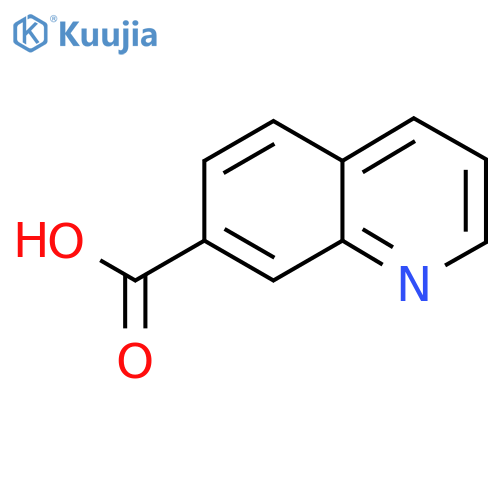

Cas no 1078-30-4 (quinoline-7-carboxylic acid)

quinoline-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-Quinolinecarboxylic acid

- Quinoline-7-carboxylic acid

- 7-Carboxyquinoline

- quinolin-7-carboxylic acid

- 7-Carboxyquinoline, 7-Carboxy-1-azanaphthalene

- AKOS BBS-00005341

- 7-QUINOLINEcarboxylic acid 98%

- 7-Quinolinecarboxylic acid ,98%

- 7-Quinolinecarboxylic acid, 95+%

- 7-Quinolinecarboxylicacid

- WXXVQWSDMOAHHV-UHFFFAOYSA-N

- 7-Quinoline-carboxylic acid

- 7-quinoline carboxylic acid

- EBD958

- BCP10039

- STL227799

- SBB041648

- RP02793

- MB00424

- BC228629

- AM802903

- AB0034

- AB0034669

- ST2412585

- X8858

- ST45174848

- 4C

- AKOS000270294

- A801765

- SY065640

- AC-4532

- MFCD00047617

- FT-0633308

- 1078-30-4

- EN300-97215

- Z1198148848

- F2191-0006

- W-204648

- FS-2897

- PS-8648

- CS-D0464

- DTXSID50344784

- SCHEMBL1145034

- DB-040787

- quinoline-7-carboxylic acid

-

- MDL: MFCD00047617

- インチ: 1S/C10H7NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13)

- InChIKey: WXXVQWSDMOAHHV-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC2=CC=CN=C2C=1)=O

計算された属性

- せいみつぶんしりょう: 173.047678g/mol

- ひょうめんでんか: 0

- XLogP3: 1.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 173.047678g/mol

- 単一同位体質量: 173.047678g/mol

- 水素結合トポロジー分子極性表面積: 50.2Ų

- 重原子数: 13

- 複雑さ: 205

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.2427 (rough estimate)

- ゆうかいてん: 249.5°C

- ふってん: 348.7°C at 760 mmHg

- フラッシュポイント: 348.7 °C at 760 mmHg

- 屈折率: 1.5200 (estimate)

- PSA: 50.19000

- LogP: 1.93300

quinoline-7-carboxylic acid セキュリティ情報

- 危害声明: H302-H315-H319-H332-H335

- セキュリティの説明: 24/25

- ちょぞうじょうけん:Sealed in dry,Room Temperature

quinoline-7-carboxylic acid 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

quinoline-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D210510-5g |

7-Quinolinecarboxylic acid |

1078-30-4 | 95% | 5g |

$877 | 2024-05-24 | |

| Chemenu | CM100787-10g |

quinoline-7-carboxylic acid |

1078-30-4 | 98% | 10g |

$336 | 2023-11-25 | |

| Life Chemicals | F2191-0006-10g |

quinoline-7-carboxylic acid |

1078-30-4 | 95%+ | 10g |

$460.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q77650-1g |

7-Quinolinecarboxylic acid |

1078-30-4 | 1g |

¥586.0 | 2021-09-08 | ||

| Apollo Scientific | OR17564-250mg |

Quinoline-7-carboxylic acid |

1078-30-4 | 250mg |

£22.00 | 2024-07-20 | ||

| Ambeed | A120178-10g |

7-Quinolinecarboxylic acid |

1078-30-4 | 98% | 10g |

$280.0 | 2025-03-03 | |

| TRC | Q281991-1g |

7-\u200bQuinolinecarboxylic Acid |

1078-30-4 | 1g |

$ 160.00 | 2022-06-03 | ||

| Chemenu | CM100787-1g |

quinoline-7-carboxylic acid |

1078-30-4 | 98% | 1g |

$102 | 2021-08-06 | |

| Alichem | A189001127-25g |

Quinoline-7-carboxylic acid |

1078-30-4 | 98% | 25g |

$1121.12 | 2023-09-04 | |

| Apollo Scientific | OR17564-1g |

Quinoline-7-carboxylic acid |

1078-30-4 | 1g |

£66.00 | 2024-07-20 |

quinoline-7-carboxylic acid 関連文献

-

Michal Mal?ek,Júlia Ko?í?ková,Peter Herich,Peter Rapta,Iryna Stepanenko,Vladimir B. Arion New J. Chem. 2020 44 13195

-

L. Bradford,T. J. Elliott,F. M. Rowe J. Chem. Soc. 1947 437

-

Vitaliy M. Sviripa,Ravshan Burikhanov,Josiah M. Obiero,Yaxia Yuan,Justin R. Nickell,Linda P. Dwoskin,Chang-Guo Zhan,Chunming Liu,Oleg V. Tsodikov,Vivek M. Rangnekar,David S. Watt Org. Biomol. Chem. 2016 14 74

-

4. 647. The polarography of quinoline derivatives. Part VII. The reduction waves of quinoline-3-, -5-, -6-, and -7-carboxylic acidsJohn T. Stock,T. R. Williams,F. J. Pinchin J. Chem. Soc. 1960 3221

-

Yu'ning Song,Hao Xu,Wenmin Chen,Peng Zhan,Xinyong Liu Med. Chem. Commun. 2015 6 61

-

Fabrice Eckes,Véronique Bulach,Aurélie Guenet,Cristian A. Strassert,Luisa De Cola,Mir Wais Hosseini Chem. Commun. 2010 46 619

-

Vitaliy M. Sviripa,Ravshan Burikhanov,Josiah M. Obiero,Yaxia Yuan,Justin R. Nickell,Linda P. Dwoskin,Chang-Guo Zhan,Chunming Liu,Oleg V. Tsodikov,Vivek M. Rangnekar,David S. Watt Org. Biomol. Chem. 2016 14 74

-

Wai-Lun Chan,Chen Xie,Wai-Sum Lo,Jean-Claude G. Bünzli,Wai-Kwok Wong,Ka-Leung Wong Chem. Soc. Rev. 2021 50 12189

-

Evgenia P. Irgi,George D. Geromichalos,Sofia Balala,Jakob Kljun,Stavros Kalogiannis,Athanasios Papadopoulos,Iztok Turel,George Psomas RSC Adv. 2015 5 36353

quinoline-7-carboxylic acidに関する追加情報

Quinoline-7-carboxylic Acid (CAS No. 1078-30-4): A Versatile Scaffold in Modern Chemical Biology and Medicinal Chemistry

Quinoline-7-carboxylic acid, with the chemical identifier CAS No. 1078-30-4, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its structural versatility and biological activity. This compound, a derivative of quinoline, features a carboxylic acid functional group at the 7-position, making it a valuable scaffold for the design and synthesis of novel therapeutic agents.

The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The introduction of a carboxylic acid moiety at the 7-position of the quinoline ring enhances its reactivity and allows for further functionalization, enabling the development of structurally diverse derivatives with tailored biological profiles.

In recent years, quinoline-7-carboxylic acid has been extensively studied for its potential in drug discovery. One of the most compelling aspects of this compound is its ability to serve as a precursor for the synthesis of more complex molecules. For instance, it can be readily converted into amides, esters, and other derivatives through standard organic reactions, which can then be explored for their pharmacological properties.

One area where quinoline-7-carboxylic acid has shown particular promise is in the development of anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting key molecular pathways involved in tumor progression. For example, studies have shown that certain quinoline-7-carboxylic acid derivatives exhibit potent activity against kinases and other enzymes that are overexpressed in cancer cells.

Additionally, quinoline-7-carboxylic acid has been explored as a component in the treatment of infectious diseases. Its structural features make it an effective scaffold for designing compounds that can interfere with bacterial and viral replication. Recent research has highlighted its role in developing novel antibiotics and antiviral agents, particularly against drug-resistant strains that pose significant therapeutic challenges.

The synthesis of quinoline-7-carboxylic acid itself is well-established and can be achieved through several routes. One common method involves the oxidation of 7-methylquinoline using strong oxidizing agents such as potassium permanganate or chromic acid. Alternatively, it can be synthesized via carboxylation reactions involving appropriate quinoline precursors.

In academic research, quinoline-7-carboxylic acid has been utilized as a building block for more complex heterocyclic systems. Its ability to undergo various chemical transformations makes it an invaluable intermediate in synthetic chemistry. Researchers have leveraged its reactivity to construct intricate molecular architectures with potential applications in materials science and catalysis.

The pharmacological evaluation of quinoline-7-carboxylic acid derivatives has revealed several interesting findings. These studies have not only identified new lead compounds but also provided insights into the structural requirements necessary for optimal biological activity. For instance, modifications at the 3- and 4-positions of the quinoline ring have been shown to significantly influence potency and selectivity.

The development of computational models has further enhanced the utility of quinoline-7-carboxylic acid in drug discovery. By integrating experimental data with computational predictions, researchers can rapidly screen large libraries of derivatives and identify promising candidates for further optimization. This approach has accelerated the process of identifying novel therapeutic agents and has reduced the time and cost associated with traditional trial-and-error methods.

In conclusion, quinoline-7-carboxylic acid (CAS No. 1078-30-4) represents a versatile and highly valuable scaffold in modern chemical biology and medicinal chemistry. Its broad range of biological activities, coupled with its ease of functionalization, makes it an indispensable tool for drug discovery. As research continues to uncover new applications for this compound, its importance in developing next-generation therapeutics is likely to grow even further.

1078-30-4 (quinoline-7-carboxylic acid) 関連製品

- 221050-96-0(Isoquinoline-7-carboxylic acid)

- 1670-82-2(1H-Indole-6-carboxylic acid)

- 10349-57-2(Quinoline-6-carboxylic acid)

- 332927-03-4(9-Acridinecarboxylic Acid Hydrate)

- 486-74-8(Quinoline-4-carboxylic acid)

- 106778-43-2(Isoquinoline-6-carboxylic acid)

- 7250-53-5(Quinoline-5-carboxylic acid)

- 61563-43-7(Isoquinoline-8-carboxylic acid)

- 1670-81-1(1H-indole-5-carboxylic acid)

- 2124-55-2(1H-indole-4-carboxylic acid)